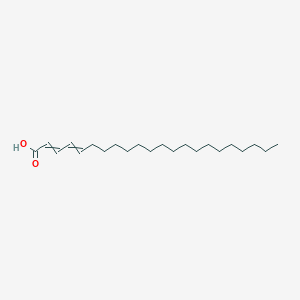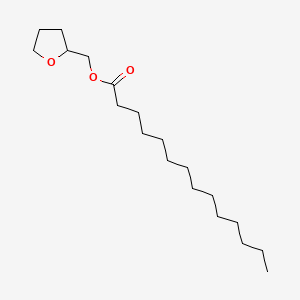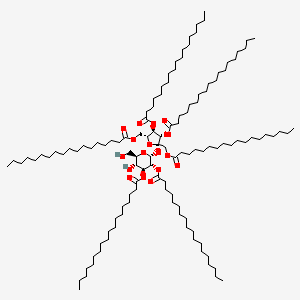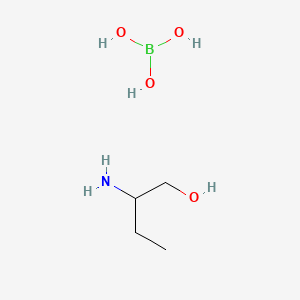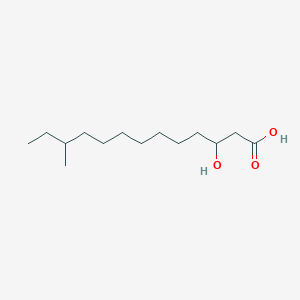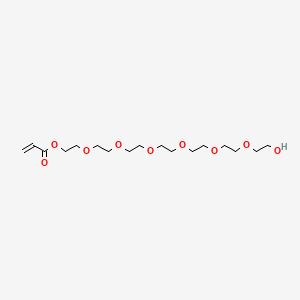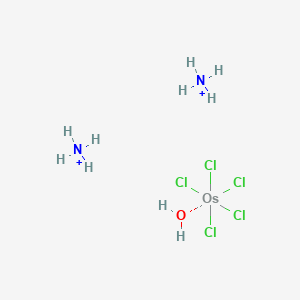
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is a complex compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is derived from L-lysine, an essential amino acid, and features calcium as a central element. The presence of hydroxymethyl groups enhances its reactivity and potential for forming stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) typically involves the reaction of L-lysine with formaldehyde to introduce hydroxymethyl groups. This is followed by the addition of calcium ions to form the final complex. The reaction conditions often require a controlled pH environment and moderate temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and neutral to slightly basic pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) has a broad range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism by which Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) exerts its effects involves its ability to form stable complexes with metal ions and interact with biological molecules. The hydroxymethyl groups play a crucial role in these interactions, facilitating binding and enhancing the compound’s stability. The molecular targets include enzymes and receptors, where the compound can modulate activity and influence biochemical pathways.
相似化合物的比较
Similar Compounds
N2,N6-bis(2,3-Dihydroxybenzoyl)-L-lysine: Similar in structure but with dihydroxybenzoyl groups instead of hydroxymethyl groups.
N2,N6-bis(tert-butoxycarbonyl)-D-lysine: Features tert-butoxycarbonyl groups, offering different reactivity and applications.
N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide: Contains quinazolinone and pyridine moieties, used in different chemical contexts.
Uniqueness
Calcium bis(N2,N6-bis(hydroxymethyl)-L-lysinate) is unique due to its specific combination of hydroxymethyl groups and calcium ions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring stable metal complexes and versatile reactivity.
属性
CAS 编号 |
75195-64-1 |
|---|---|
分子式 |
C16H34CaN4O8 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
calcium;(2S)-2,6-bis(hydroxymethylamino)hexanoate |
InChI |
InChI=1S/2C8H18N2O4.Ca/c2*11-5-9-4-2-1-3-7(8(13)14)10-6-12;/h2*7,9-12H,1-6H2,(H,13,14);/q;;+2/p-2/t2*7-;/m00./s1 |
InChI 键 |
OPDNSFWVQSGAAG-UBKPKTQASA-L |
手性 SMILES |
C(CCNCO)C[C@@H](C(=O)[O-])NCO.C(CCNCO)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
规范 SMILES |
C(CCNCO)CC(C(=O)[O-])NCO.C(CCNCO)CC(C(=O)[O-])NCO.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


